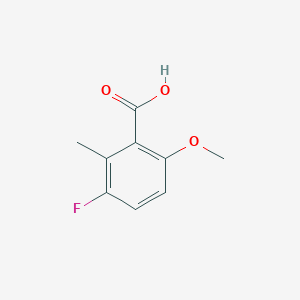

3-Fluor-6-methoxy-2-methylbenzoesäure

Übersicht

Beschreibung

3-Fluoro-6-methoxy-2-methylbenzoic acid (FMMA) is an organic compound with a wide range of applications in both chemical and biological research. It is a synthetic compound which is used as a starting material in the synthesis of various compounds. Its ability to act as a proton acceptor makes it a useful tool in the synthesis of novel compounds, as well as its ability to act as a hydrogen bond donor. FMMA has been used in many different areas of research, such as drug synthesis, biochemical and physiological studies, and as a catalyst in organic reactions.

Wissenschaftliche Forschungsanwendungen

Asymmetrische Reduktion von prochiralen Ketonen

Diese Verbindung wird bei der asymmetrischen Reduktion von prochiralen Ketonen verwendet . Dieser Prozess ist entscheidend für die Synthese von chiralen Molekülen, die in vielen Bereichen der Chemie, einschließlich Pharmazeutika und Materialwissenschaften, eine wichtige Rolle spielen.

Enantioselektive Synthese von α-Hydroxysäuren

Die Verbindung spielt eine Rolle bei der enantioselektiven Synthese von α-Hydroxysäuren . Diese Säuren werden häufig bei der Herstellung von Pharmazeutika und bioaktiven Verbindungen verwendet.

Enantioselektive Synthese von α-Aminosäuren

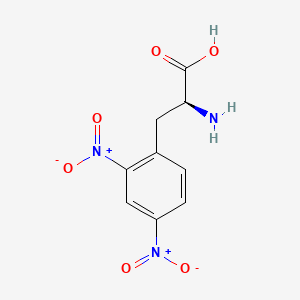

Sie wird auch bei der enantioselektiven Synthese von α-Aminosäuren verwendet . Dies sind die Bausteine von Proteinen und sind lebensnotwendig.

Synthese von C2-symmetrischen Ferrocenyl-Diolen

Die Verbindung wird bei der Synthese von C2-symmetrischen Ferrocenyl-Diolen verwendet . Diese Verbindungen finden Anwendung im Bereich der Katalyse und Materialwissenschaften.

Synthese von Propargylalkoholen

Sie wird bei der Synthese von Propargylalkoholen verwendet . Diese Alkohole werden als Vorstufen bei der Synthese verschiedener organischer Verbindungen verwendet.

GC-MS-Detektion von Metaboliten

Die Verbindung wird bei der GC-MS-Detektion (Gaschromatographie-Massenspektrometrie) von Metaboliten aus Zellkulturen verwendet, die 6-Fluor-3-methylphenol enthalten . Diese Anwendung ist entscheidend in der Metabolomikforschung, der groß angelegten Untersuchung kleiner Moleküle, die allgemein als Metaboliten bezeichnet werden, in Zellen, Biofluiden, Geweben oder Organismen.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Fluoro-6-methoxy-2-methylbenzoic acid plays a role in biochemical reactions as an aryl fluorinated building block. It has been used in the detection of metabolites from cell cultures, indicating its involvement in metabolic processes . This compound interacts with enzymes and proteins involved in metabolic pathways, such as those responsible for the synthesis and degradation of aromatic compounds. The nature of these interactions often involves binding to active sites of enzymes, influencing their activity and, consequently, the metabolic flux within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-6-methoxy-2-methylbenzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of 3-Fluoro-6-methoxy-2-methylbenzoic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic functions .

Transport and Distribution

The transport and distribution of 3-Fluoro-6-methoxy-2-methylbenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects .

Eigenschaften

IUPAC Name |

3-fluoro-6-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHOVFGSZQZYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

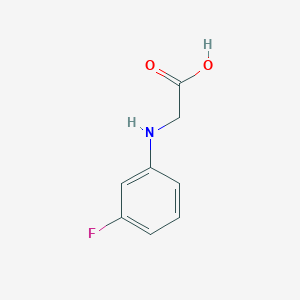

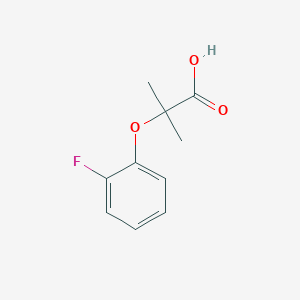

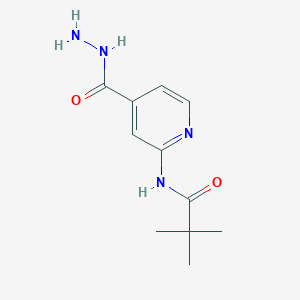

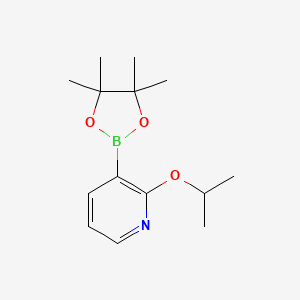

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)